(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(6-ethoxypyridin-3-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, the azetidine ring, and the pyridine ring in separate steps, followed by their connection through appropriate functional groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography . This would provide information about the arrangement of the atoms in the molecule and the lengths and angles of the chemical bonds.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitrogen atoms in the 1,2,4-triazole ring could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined experimentally. These properties would be influenced by the structure of the compound and the nature of its functional groups .Scientific Research Applications
Drug Discovery
1,2,4-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry .
Organic Synthesis
1,2,4-Triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,4-Triazoles are used in polymer chemistry. They have unique structure and properties that make them useful in this field .
Supramolecular Chemistry
In the field of supramolecular chemistry, 1,2,4-triazoles are used due to their strong dipole moment and hydrogen bonding ability .
Bioconjugation
1,2,4-Triazoles are used in bioconjugation. They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Chemical Biology
In chemical biology, 1,2,4-triazoles are used due to their ability to mimic an E or a Z amide bond .
Fluorescent Imaging
1,2,4-Triazoles are used in fluorescent imaging. They have unique properties that make them useful in this application .
Materials Science
In materials science, 1,2,4-triazoles are used due to their high chemical stability and unique properties .
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives exhibit a broad range of biological activities . They are often used in medicinal chemistry due to their synthetic and pharmacophore features .
Mode of Action
It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
It’s known that some 1,2,4-triazole derivatives exhibit potent inhibitory activities against certain cancer cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6-ethoxypyridin-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-2-21-13-4-3-12(5-16-13)14(20)18-6-11(7-18)8-19-10-15-9-17-19/h3-5,9-11H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUFVBFJUNFIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine |
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